Iododifluoroacetyl fluoride
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. tandfonline.comacs.orgnih.gov Fluorine's high electronegativity and small size lead to strong carbon-fluorine bonds, which can enhance metabolic stability and binding affinity to target proteins. tandfonline.comacs.org Consequently, fluorinated organic compounds have become integral to modern chemistry, with significant applications in pharmaceuticals, agrochemicals, and materials science. omicsonline.orgchinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. acs.orgchinesechemsoc.org The strategic placement of fluorine can improve a drug's metabolic stability, alter its physicochemical properties like pKa and dipole moment, and enhance its ability to permeate biological membranes. tandfonline.com
The rarity of naturally occurring organofluorine compounds underscores the importance of synthetic fluorination methods. omicsonline.org While nature has evolved limited enzymatic pathways for C-F bond formation, the vast majority of fluorinated compounds are the result of chemical synthesis. omicsonline.orgchinesechemsoc.org This has spurred the development of a wide array of fluorinating reagents and methodologies to selectively introduce fluorine and fluoroalkyl groups into complex molecules. chinesechemsoc.org
Evolution of Perfluorinated Reagents in Synthetic Chemistry
The field of organofluorine chemistry has seen a remarkable evolution in the development and application of perfluorinated reagents. Early methods often relied on harsh and difficult-to-handle reagents. sioc.ac.cnnih.gov However, the increasing demand for fluorinated molecules in various industries has driven the creation of safer, more selective, and more efficient fluorinating agents. chinesechemsoc.orgnih.gov
A significant advancement has been the development of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and its derivatives, which are often stable, crystalline solids that are easier to handle than their predecessors. chinesechemsoc.orgbeilstein-journals.org Chiral versions of these reagents have also been developed to enable enantioselective fluorinations. chinesechemsoc.org Another important class of reagents is the difluorocarbene precursors, which are used to introduce the difluoromethylene (CF2) and difluoromethyl (CF2H) groups, valuable bioisosteres for oxygen atoms and hydroxyl or thiol groups, respectively. sioc.ac.cnnih.gov The development of reagents like (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) has provided more versatile and environmentally friendly options compared to older, ozone-depleting substances. sioc.ac.cnnih.gov
Acyl fluorides, as a class of perfluorinated reagents, have gained increasing attention due to their unique reactivity and stability. researchgate.netbeilstein-journals.org Compared to other acyl halides, acyl fluorides are often more stable to hydrolysis, making them easier to handle. beilstein-journals.org Their reactions are typically less vigorous, leading to fewer side reactions. beilstein-journals.org Recent advancements have focused on developing practical methods for the direct synthesis of acyl fluorides from carboxylic acids, further expanding their utility in organic synthesis, including in challenging peptide coupling and acylation reactions. researchgate.netbeilstein-journals.org
Structural and Electronic Features of Iododifluoroacetyl Fluoride (B91410) within the Class of Perfluorinated Acyl Halides
Iododifluoroacetyl fluoride (CF2ICOOF) is a member of the perfluorinated acyl halide family, a class of compounds characterized by a carbonyl group attached to a perfluorinated alkyl chain and a halogen atom. The presence of highly electronegative fluorine atoms significantly influences the electronic properties of these molecules.
The strong electron-withdrawing nature of the two fluorine atoms on the α-carbon and the fluorine atom of the acyl fluoride group creates a highly electrophilic carbonyl carbon. This is a general feature of perfluorinated acyl halides and is responsible for their reactivity towards nucleophiles. fluorine1.ru The C-F bond is the strongest single bond to carbon, contributing to the relative stability of these compounds compared to their non-fluorinated counterparts. acs.orgnih.gov
A distinguishing feature of this compound is the presence of an iodine atom. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bonds. This C-I bond provides a reactive site for various chemical transformations, such as cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex fluorinated molecules. rsc.org The iodine atom can be readily substituted, allowing for the introduction of a wide range of functional groups at the terminus of the perfluoroalkyl chain. rsc.org
The table below summarizes some of the key structural and electronic properties of this compound in comparison to a related perfluorinated acyl halide.
| Property | This compound (CF2ICOOF) | Trifluoroacetyl Fluoride (CF3COF) |
| Formula | C2F3IO | C2F4O |
| Key Functional Groups | Acyl fluoride, difluoromethylene, carbon-iodine bond | Acyl fluoride, trifluoromethyl group |
| Electrophilicity of Carbonyl Carbon | High | High |
| Key Reactive Site (beyond carbonyl) | Carbon-Iodine (C-I) bond | None (C-F bonds are very stable) |
Overview of Research Trajectories Pertaining to this compound
Research involving this compound has primarily focused on its utility as a synthetic intermediate for the introduction of the difluoroacetyl group and as a precursor for generating other valuable fluorinated compounds. Its bifunctional nature, with a reactive acyl fluoride and a modifiable carbon-iodine bond, makes it a versatile tool in organofluorine chemistry.
One major research trajectory involves its use in perfluoroalkoxylation reactions. For instance, it has been employed in dual concurrent cesium iodide-mediated catalytic activation to react with poorly reactive alkyl halides, leading to the formation of diverse perfluoroalkoxylated organic compounds. rsc.org The presence of the C-I bond in the resulting product offers a handle for further chemical modifications, such as zinc-mediated copper-catalyzed cross-coupling reactions with aryl iodides. rsc.org
Another area of investigation is its synthesis. For example, methods for the preparation of this compound have been described in the literature. chemicalbook.com The development of efficient and scalable synthetic routes is crucial for its broader application in research and industry.
The reactivity of the acyl fluoride group is also a subject of study. Like other acyl fluorides, it can be used in acylation reactions to introduce the iododifluoroacetyl moiety onto various substrates. The unique electronic properties conferred by the fluorine and iodine atoms influence the reactivity and selectivity of these transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-iodoacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3IO/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZXYLHNHSDAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382131 | |
| Record name | Iododifluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44507-93-9 | |
| Record name | Iododifluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Iododifluoroacetyl Fluoride
Established Synthetic Routes to Iododifluoroacetyl Fluoride (B91410)
Established routes for synthesizing compounds of this nature can be categorized into several key approaches, including historical methods that laid the groundwork for halogenated compound synthesis, modern photochemical and radical-initiated reactions, and versatile halogen exchange transformations.
Early Preparative Approaches
Historically, the synthesis of polyhalogenated carbonyl compounds often relied on multi-step sequences starting from readily available precursors. While specific early methods for iododifluoroacetyl fluoride are not detailed, analogous preparations of other haloacetyl halides provide a conceptual framework. For instance, the preparation of various haloacetyl fluorides has been achieved through the reaction of corresponding vinylidene halides with a halogen and subsequent fluorination.
A plausible, albeit historically unconfirmed, route to this compound could commence with the halogenation of a suitable difluoro-containing starting material. One potential precursor is difluoroacetic acid. The conversion of the carboxylic acid to the acyl fluoride could be achieved using a variety of fluorinating agents. Subsequent iodination at the α-position would then yield the final product. However, the direct iodination of an activated methylene (B1212753) group flanked by two fluorine atoms and a carbonyl fluoride is a challenging transformation that would require specific and potent iodinating agents.
Another conceptual approach involves the oxidation of an iododifluoroethylene precursor. The controlled oxidation of a C=C double bond to form a carbonyl group is a well-established transformation in organic synthesis. If a suitable iododifluoroethylene derivative were available, its oxidation could potentially yield this compound.
Photochemical and Radical-Initiated Syntheses
Modern synthetic chemistry has increasingly turned to photochemical and radical-initiated reactions for the formation of carbon-halogen bonds under mild conditions. These methods offer alternative pathways that can overcome the limitations of traditional ionic reactions.
A potential photochemical route to this compound could involve the radical addition of iodine and a source of the carbonyl fluoride group to a fluoroalkene. For example, the photochemical reaction of tetrafluoroethylene (B6358150) (TFE) with a reagent capable of delivering both an iodine atom and a carbonyl fluoride moiety could, in principle, lead to the desired product. However, controlling the regioselectivity and preventing polymerization of TFE would be significant challenges.
Alternatively, a radical-based synthesis could start from a difluoroacetyl precursor. The generation of a radical at the α-position of a difluoroacetyl derivative, followed by trapping with an iodine source, represents a viable strategy. For instance, the homolytic cleavage of a C-H or C-X (where X is a weaker halogen) bond in a suitable difluoroacetyl compound under photochemical or radical-initiator conditions could generate the necessary intermediate to react with molecular iodine or another iodine atom donor.
Transformations Involving Halogen Exchange Reactions
Halogen exchange, or the Finkelstein reaction, is a powerful and widely used method for the synthesis of alkyl and acyl halides. This equilibrium-driven process involves the exchange of one halogen for another and is particularly useful for the preparation of iodides and fluorides.
A plausible route to this compound via halogen exchange would start with a more readily accessible dihalodifluoroacetyl precursor, such as bromodifluoroacetyl fluoride or chlorodifluoroacetyl fluoride. The synthesis of these precursors might be more straightforward. For example, the free-radical chlorination or bromination of difluoroacetyl fluoride could yield the corresponding α-halo derivative.
Once the chloro- or bromodifluoroacetyl fluoride is obtained, it could be subjected to a halogen exchange reaction with an iodide salt, such as sodium iodide or potassium iodide, typically in a polar aprotic solvent like acetone (B3395972) or acetonitrile. The equilibrium of this reaction would favor the formation of the more stable carbon-fluorine and carbon-iodine bonds over the carbon-chlorine or carbon-bromine bonds, driving the reaction towards the formation of this compound.
Table 1: Potential Halogen Exchange Reactions for the Synthesis of this compound
| Starting Material | Reagent | Solvent | Product |
| Chlorodifluoroacetyl fluoride | Sodium Iodide | Acetone | This compound |
| Bromodifluoroacetyl fluoride | Potassium Iodide | Acetonitrile | This compound |
Catalytic Approaches to the Synthesis of this compound
Catalytic methods offer the advantages of higher efficiency, milder reaction conditions, and greater selectivity compared to stoichiometric reactions. Both metal-catalyzed and organocatalytic systems have been extensively developed for the formation of carbon-halogen bonds.
Metal-Catalyzed Methods
Transition metal catalysis has become an indispensable tool in modern organic synthesis. While no specific metal-catalyzed synthesis of this compound has been reported, analogous transformations suggest potential catalytic routes.
One possible approach involves the metal-catalyzed carbonylation of an iododifluoromethyl precursor. For example, a palladium or rhodium catalyst could potentially mediate the insertion of carbon monoxide into a carbon-iodine bond of a suitable iododifluoromethyl compound, followed by fluorination to yield the acyl fluoride. The challenge would lie in finding a suitable and stable iododifluoromethyl substrate and a catalytic system that is tolerant of the highly reactive species involved.
Another strategy could be the metal-catalyzed cross-coupling of a difluoroacetyl synthon with an iodinating agent. For instance, a copper- or palladium-catalyzed reaction could potentially couple a difluoroacetyl-metal species with an electrophilic iodine source. The generation and stability of the difluoroacetyl-metal intermediate would be a critical factor in the success of such a reaction.
Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal catalysis. These systems often offer complementary reactivity and selectivity.
For the synthesis of this compound, an organocatalytic approach could involve the activation of a difluoroacetyl precursor towards iodination. For example, an enamine or enolate intermediate could be generated from a difluoroacetyl derivative using a chiral amine or other organocatalyst. This nucleophilic intermediate could then react with an electrophilic iodinating reagent, such as N-iodosuccinimide (NIS), to introduce the iodine atom at the α-position. The choice of catalyst and reaction conditions would be crucial to control the reactivity and prevent side reactions.
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org When applied to the synthesis of a highly functionalized molecule like this compound, these principles guide the selection of solvents, the optimization of atom economy, and the minimization of waste.
Interactive Table: Comparison of Potential Solvents for Acyl Fluoride Synthesis
| Solvent | Green Chemistry Considerations | Potential Applicability to this compound Synthesis |
| Dichloromethane (DCM) | Traditional solvent, effective for many reactions but is a suspected carcinogen and environmentally persistent. | Likely effective but poor from a green chemistry perspective. |
| Tetrahydrofuran (THF) | Common ethereal solvent, can form explosive peroxides. | Potential for use, but with safety and stability concerns. |
| Acetonitrile (MeCN) | Versatile polar aprotic solvent, but toxic and derived from fossil fuels. | May be suitable for certain reaction steps. |
| Dimethyl Carbonate (DMC) | Considered a greener alternative, biodegradable, low toxicity. | A promising green solvent to investigate for this synthesis. rsc.org |
| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, can lead to faster reactions and different product selectivities. | A highly desirable green approach to explore. researchgate.net |
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. studyrocket.co.uk Reactions with high atom economy are inherently greener as they generate less waste. Halogen exchange reactions, a common method for preparing acyl fluorides from other acyl halides, can have varying atom economies depending on the fluorinating agent used. organic-chemistry.orgresearchgate.netnih.gov For instance, the use of simple alkali metal fluorides would theoretically offer a higher atom economy than more complex fluorinating reagents.
Waste minimization strategies extend beyond atom economy to include the reduction of byproducts, the recycling of catalysts and solvents, and the use of less hazardous reagents. In syntheses involving iodine, minimizing the formation of iodine-containing waste streams is crucial due to potential environmental concerns. vhu.edu.vn
Interactive Table: Theoretical Atom Economy for a Generic Halogen Exchange Reaction to Form an Acyl Fluoride
| Reactant 1 (Acyl Halide) | Reactant 2 (Fluorinating Agent) | Desired Product | Byproduct | % Atom Economy |
| R-COCl | KF | R-COF | KCl | (MW of R-COF) / (MW of R-COCl + MW of KF) * 100 |
| R-COBr | NaF | R-COF | NaBr | (MW of R-COF) / (MW of R-COBr + MW of NaF) * 100 |
Note: R = Iododifluoroacetyl group. The actual atom economy would require the specific molecular weights of the reactants and products.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is fundamental to optimizing a synthesis for yield, selectivity, and greenness. For a molecule like this compound, the formation mechanism would likely involve several steps, including the introduction of the iodine and fluorine atoms.
The synthesis of polyhalogenated carbonyl compounds can proceed through various reactive intermediates. For example, the formation of acyl fluorides from carboxylic acids often involves the in-situ generation of a more reactive species. nih.gov In the case of this compound, potential intermediates could include enolates or other activated forms of a difluoroacetyl precursor that then react with an iodinating agent. Spectroscopic techniques such as NMR and mass spectrometry are crucial tools for the detection and characterization of such transient species. researchgate.net Computational studies using Density Functional Theory (DFT) can also provide valuable insights into the structure and stability of potential intermediates. researchgate.net
Chemical Reactivity and Transformation Pathways of Iododifluoroacetyl Fluoride
Nucleophilic Reactivity of the Acyl Fluoride (B91410) Moiety
The carbonyl carbon in iododifluoroacetyl fluoride is highly electrophilic due to the inductive effects of the three fluorine atoms and the iodine atom. This makes the acyl fluoride group an excellent site for nucleophilic attack. Acyl fluorides are recognized as valuable reagents in various transformations, including challenging esterifications and amidations. ntd-network.org The fluoride ion serves as a competent leaving group in nucleophilic acyl substitution reactions.
This compound is expected to react readily with primary and secondary alcohols, as well as phenols, to yield the corresponding iododifluoroacetate esters. The reaction proceeds via a nucleophilic acyl substitution mechanism where the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon. This is followed by the elimination of a fluoride ion to form the ester product. Deoxyfluorination reagents are often used to convert carboxylic acids to acyl fluorides in situ, which can then be reacted with alcohols in a one-pot procedure to form esters. rsc.org This highlights the general utility of acyl fluorides in ester synthesis. While specific studies on this compound are limited, its reactivity can be inferred from general methods of converting alcohols to fluorides and the widespread use of acyl fluorides in esterification. organic-chemistry.orgrsc.orgrsc.org
The general pathway for this esterification is: ICF₂COF + R-OH → ICF₂COOR + HF
Table 1: Representative Esterification Reactions This table is based on the expected reactivity of acyl fluorides.
| Nucleophile (R-OH) | Product (ICF₂COOR) | Reaction Type |
|---|---|---|
| Methanol | Methyl iododifluoroacetate | Esterification |
| Ethanol | Ethyl iododifluoroacetate | Esterification |
| Isopropanol | Isopropyl iododifluoroacetate | Esterification |
| Phenol | Phenyl iododifluoroacetate | Esterification |
| Benzyl alcohol | Benzyl iododifluoroacetate | Esterification |
The reaction between acyl fluorides and amines is a robust and widely used method for the formation of amide bonds. ntd-network.orgnih.govyoutube.com this compound serves as an efficient iododifluoroacetylating agent for primary and secondary amines, leading to the formation of N-substituted iododifluoroacetamides. The reaction is typically rapid and high-yielding, driven by the high electrophilicity of the acyl fluoride and the nucleophilicity of the amine. The process involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of hydrogen fluoride. Often, a base is used to neutralize the HF byproduct. One-pot deoxyfluorination-amidation procedures starting from carboxylic acids are common, underscoring the role of acyl fluorides as key reactive intermediates. youtube.com
The general pathway for this amidation is: ICF₂COF + R₂NH → ICF₂CONR₂ + HF
Table 2: Representative Amidation Reactions This table is based on the established reactivity of acyl fluorides with amines.
| Nucleophile (R₂NH) | Product (ICF₂CONR₂) | Reaction Type |
|---|---|---|
| Ammonia (NH₃) | Iododifluoroacetamide | Amidation |
| Aniline (PhNH₂) | N-Phenyl-iododifluoroacetamide | Amidation |
| Diethylamine (Et₂NH) | N,N-Diethyl-iododifluoroacetamide | Amidation |
| Morpholine | 4-(Iododifluoroacetyl)morpholine | Amidation |
| Benzylamine (BnNH₂) | N-Benzyl-iododifluoroacetamide | Amidation |
Acyl fluorides can react with various carbon nucleophiles, particularly organometallic reagents, to form new carbon-carbon bonds, leading to ketones. While highly reactive organometallics like Grignard reagents may lead to over-addition to form tertiary alcohols, less reactive reagents such as organocuprates (Gilman reagents) are known to react with acyl halides to afford ketones selectively. nih.gov The reaction of this compound with a lithium dialkylcuprate (R₂CuLi) would be expected to yield an α-iodo-α,α-difluoromethyl ketone. These fluorinated ketones are valuable synthetic intermediates. acs.orgresearchgate.net The synthesis of α-halo-α,α-difluoromethyl ketones is a significant area of research, and while often approached from other precursors, the pathway via an acyl fluoride is a plausible synthetic route. acs.org
The general pathway for ketone formation is: ICF₂COF + R₂CuLi → ICF₂COR + RCu + LiF
Table 3: Representative Reactions with Carbon Nucleophiles This table is based on the known reactivity of acyl halides with organometallic reagents.
| Nucleophile | Product | Product Class |
|---|---|---|
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Iodo-1,1-difluoroacetone | Ketone |
| Lithium diphenylcuprate ((Ph)₂CuLi) | 2-Iodo-2,2-difluoro-1-phenylethanone | Ketone |
| Phenylmagnesium bromide (PhMgBr) (controlled) | 2-Iodo-2,2-difluoro-1-phenylethanone | Ketone |
| Ethylmagnesium bromide (EtMgBr) (controlled) | 1-Iodo-1,1-difluorobutan-2-one | Ketone |
Electrophilic Reactivity and Addition Reactions
Beyond the nucleophilic reactions at the carbonyl center, this compound possesses a reactive C-I bond that can engage in radical processes. This dual reactivity makes it a versatile building block for introducing the iododifluoroacetyl moiety into more complex structures.
The term "halogenation" refers to the introduction of a halogen atom into a compound. nih.gov In the context of this compound, which is already heavily halogenated, this can refer to reactions involving the existing halogens. The carbon-iodine bond is the most likely site of reactivity. Interhalogenation, or halogen exchange, could potentially occur where the iodine atom is displaced by another halogen under specific conditions, although this is less common than reactions involving C-H bonds. The iodine atom can also participate in halogen bonding, acting as a Lewis acidic center, which can influence its reactivity in certain contexts.
The carbon-iodine bond in this compound is significantly weaker than the carbon-fluorine bonds, making it susceptible to homolytic cleavage upon initiation by heat, light, or a radical initiator. This property allows it to serve as a precursor to the difluoroacetyl radical (•CF₂COF). This radical can then participate in Atom Transfer Radical Addition (ATRA) reactions with unsaturated systems like alkenes and alkynes.
The ATRA mechanism typically involves three steps:
Initiation: Homolytic cleavage of the C-I bond to form the •CF₂COF radical.
Propagation: The radical adds across the double or triple bond of the substrate to form a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of this compound, forming the final product and regenerating the •CF₂COF radical to continue the chain reaction.
Termination: Combination of any two radical species.
This method is a powerful tool for the vicinal difunctionalization of unsaturated compounds. While specific studies with this compound are not widely reported, the ATRA of structurally similar perfluoroalkyl iodides to alkenes and alkynes is well-documented and serves as a strong precedent for this reactivity. rsc.org
Table 4: Representative Radical Addition Reactions to Unsaturated Systems This table is based on established Atom Transfer Radical Addition (ATRA) reactions of analogous iodofluoro compounds.
| Unsaturated Substrate | Product | Reaction Type |
|---|---|---|
| 1-Octene | 4-Iodo-2,2-difluorodecanoyl fluoride | ATRA |
| Styrene | 2,2-Difluoro-4-iodo-4-phenylbutanoyl fluoride | ATRA |
| Methyl acrylate | Methyl 4,4-difluoro-2-iodo-4-(fluoroformyl)butanoate | ATRA |
| Phenylacetylene | (E/Z)-2,2-Difluoro-4-iodo-4-phenylbut-3-enoyl fluoride | ATRA |
Radical Chemistry of this compound
The C-I bond in this compound is susceptible to cleavage under various conditions, leading to the formation of a highly reactive difluoroacetyl fluoride radical. This intermediate can then engage in a range of subsequent reactions.
Generation and Behavior of Perfluoroacyl Radicals
The primary radical species generated from this compound is the 2,2-difluoro-2-iodoacetyl radical. The generation of such perfluoroalkyl and perfluoroacyl radicals from their corresponding iodides can be achieved through several methods:
Thermal or Photochemical Initiation: The C-I bond can be cleaved homolytically using heat or ultraviolet (UV) light. Irradiation with light can induce the homolytic cleavage of the C-I bond to form a perfluoroacyl radical and an iodine radical. nih.gov
Radical Initiators: Chemical initiators like azobisisobutyronitrile (AIBN) or peroxides can initiate a radical chain reaction that leads to the cleavage of the C-I bond. researchgate.net
Single Electron Transfer (SET): Transition metals, such as copper, can act as single electron transfer agents to reduce the perfluoroalkyl iodide, leading to the formation of a radical anion that fragments into a perfluoroalkyl radical and an iodide anion. conicet.gov.ar
Once generated, the difluoroacetyl fluoride radical is a highly reactive intermediate. Its behavior is influenced by the strong electron-withdrawing nature of the fluorine atoms and the acyl fluoride group, which affects its stability and subsequent reaction pathways.
Radical Addition and Cyclization Processes
Perfluoroacyl radicals, analogous to the one derived from this compound, readily participate in atom transfer radical addition (ATRA) reactions with unsaturated compounds like alkenes and alkynes. researchgate.net In a typical ATRA mechanism, the initially formed radical adds across the double or triple bond, creating a new carbon-centered radical. This new radical then abstracts the iodine atom from another molecule of this compound, propagating the radical chain and forming the final addition product.
This process allows for the iodoperfluoroalkylation of a wide range of unactivated alkenes with good functional group tolerance under metal-free and photo-free conditions. epa.gov
| Reactant 1 | Reactant 2 | Initiator | Product Type |
| Perfluoroalkyl Iodide | Alkene | Pyridine/B2pin2 | Iodoperfluoroalkylation Adduct |
| Perfluoroalkyl Iodide | Alkyne | Radical Initiator | Fluoroalkenyl Iodide |
| Perfluoroalkyl Iodide | Diene | Copper | Cyclized Noradamantane |
This table illustrates general radical addition reactions analogous to those expected for this compound.
Intramolecular radical cyclization is also a significant transformation pathway. If the substrate containing the perfluoroacyl iodide moiety also possesses an appropriately positioned unsaturated bond, the initially formed radical can add intramolecularly to form a cyclic intermediate. This process is a powerful method for constructing fluorinated carbocyclic and heterocyclic ring systems. For instance, perfluoroalkyl iodides have been shown to undergo copper-mediated radical cyclization with dienes to form complex structures like noradamantanes. conicet.gov.ar
Photoredox Catalysis in Radical Transformations
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from robust precursors. In this context, perfluoroalkyl iodides are excellent radical precursors. The mechanism typically involves the excitation of a photocatalyst by visible light, which then engages in a single electron transfer with the perfluoroalkyl iodide. This generates the perfluoroalkyl radical, which can then be used in various synthetic transformations.
While specific studies on this compound are limited, the general principle is well-established for other perfluoroalkyl iodides. These photochemically generated radicals can participate in a variety of reactions, including:
Addition to alkenes and arenes. conicet.gov.ar
Homolytic aromatic substitution. conicet.gov.ar
Perfluoroalkylation of isonitriles and heterocycles. nih.gov
The use of photoredox catalysis offers significant advantages, including mild reaction conditions and high functional group tolerance, making it a powerful tool for incorporating fluorinated motifs into complex molecules. conicet.gov.ar
Transition Metal-Mediated Transformations Involving this compound
The carbon-iodine bond of this compound is a key site for reactivity with transition metals, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium and copper are the most commonly employed metals for these transformations. nih.gov
Cross-Coupling Reactions Utilizing the C-I Bond
Cross-coupling reactions are fundamental transformations in organic synthesis. This compound, or molecules derived from it, can serve as electrophilic partners in these reactions. A notable example involves the initial reaction of this compound to produce a derivative containing a terminal C-I bond, which then acts as a handle for further functionalization.
For instance, a zinc-mediated, copper-catalyzed cross-coupling reaction has been demonstrated between a derivative of this compound and an aryl iodide. rsc.org This highlights the utility of the C-I bond in forming new carbon-carbon bonds and assembling more complex molecular architectures.
Table of Representative Cross-Coupling Reactions
| Coupling Type | Metal Catalyst | Electrophile | Nucleophile | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium | Aryl/Alkyl Iodide | Organoboron Reagent | Biaryl/Alkyl-Aryl |
| Sonogashira | Palladium/Copper | Aryl/Alkyl Iodide | Terminal Alkyne | Aryl/Alkyl Alkyne |
| Heck | Palladium | Aryl/Alkyl Iodide | Alkene | Substituted Alkene |
This table shows common cross-coupling reactions where perfluoroalkyl iodides, including this compound, can act as the electrophilic partner.
These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The specific conditions (catalyst, ligand, base, solvent) are crucial for achieving high yields and selectivity.
Oxidative Addition and Reductive Elimination Mechanisms
The key initial step in most transition metal-catalyzed cross-coupling cycles involving this compound is the oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0) or Cu(I)). During this process, the metal is oxidized (e.g., to Pd(II) or Cu(III)), and the C-I bond is cleaved, forming two new bonds between the metal and the carbon and iodine atoms, respectively. escholarship.org
The general mechanism is as follows: LnM0 + RF-I → LnMII(RF)(I)
Where:
LnM0 is the low-valent transition metal complex.
RF-I is this compound.
LnMII(RF)(I) is the resulting oxidized metal complex.
Studies on the oxidative addition of various perfluoroalkyl iodides to iridium(I) complexes have shown that the reaction proceeds smoothly to afford stable octahedral iridium(III) products. nih.gov
Following oxidative addition and a subsequent step like transmetalation (where another organic group is transferred to the metal center), the cycle concludes with reductive elimination . In this step, the two organic groups attached to the metal center couple to form a new bond, and the metal is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle.
LnMII(RF)(R') → LnM0 + RF-R'
This oxidative addition/reductive elimination sequence is fundamental to the synthetic utility of this compound in modern organometallic chemistry.
Catalytic Activation of this compound
The catalytic activation of this compound can be approached through several mechanisms, primarily focusing on the inherent reactivity of the acyl fluoride and the carbon-iodine bond. The high electronegativity of the fluorine atoms significantly influences the molecule's electronic properties, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack. Catalytic strategies often involve the use of Lewis acids or transition metals to enhance this electrophilicity or to facilitate reactions at the C-I bond.
Lewis Acid Catalysis:
Lewis acids can coordinate to the carbonyl oxygen or the fluorine of the acyl fluoride, further polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This activation strategy is common for acyl fluorides in various acylation reactions. While specific studies on this compound are limited, analogous reactions with other acyl fluorides suggest that catalysts such as boron trifluoride (BF₃), aluminum trichloride (AlCl₃), or titanium tetrachloride (TiCl₄) could be effective. The general mechanism involves the formation of a complex between the Lewis acid and the acyl fluoride, which is then more susceptible to attack by a nucleophile.
Transition Metal Catalysis:
Transition metal catalysts offer a versatile platform for the activation of this compound, primarily by targeting the C-I bond. The C-I bond is weaker than the C-F bond and is more amenable to oxidative addition by low-valent transition metal complexes. This process is a key step in many cross-coupling reactions.
Detailed research findings have shown that palladium and nickel complexes are particularly effective in activating C-I bonds. For instance, in reactions analogous to Suzuki, Stille, or Sonogashira couplings, a Pd(0) or Ni(0) catalyst could oxidatively add to the C-I bond of this compound. The resulting organometallic intermediate could then undergo transmetalation with a suitable coupling partner, followed by reductive elimination to form a new carbon-carbon bond and regenerate the catalyst.
Fluoride-Activated Catalysis:
An emerging area of catalysis involves the use of fluoride as an activator. rug.nlrug.nl While seemingly counterintuitive for a fluoride-containing molecule, external fluoride sources can play a crucial role in activating catalysts or substrates. For instance, fluoride ions can act as a Lewis base to activate silicon-containing reagents, which could then participate in reactions with the activated this compound. Research has demonstrated that fluoride additives can significantly increase the activity of certain organometallic catalysts in various transformations. rug.nlrug.nl
The table below summarizes potential catalytic systems and their proposed activation mechanisms for this compound, based on analogous transformations in organofluorine chemistry.
| Catalyst Type | Catalyst Example | Proposed Activation Mechanism | Potential Transformation |
| Lewis Acid | BF₃, AlCl₃ | Coordination to carbonyl oxygen or fluorine, increasing electrophilicity of the carbonyl carbon. | Friedel-Crafts acylation, esterification |
| Transition Metal | Pd(PPh₃)₄, Ni(COD)₂ | Oxidative addition to the C-I bond. | Cross-coupling reactions (e.g., Suzuki, Stille) |
| Fluoride Source | CsF, TBAF | Activation of co-reagents (e.g., organosilanes) or direct interaction with the substrate. | Nucleophilic difluoroacetylation |
It is important to note that the reactivity of this compound will be a delicate balance between the reactivity of the acyl fluoride and the C-I bond. The choice of catalyst and reaction conditions will be critical in selectively targeting one of these functionalities. For example, milder Lewis acids might selectively activate the acyl fluoride for nucleophilic attack without disturbing the C-I bond, while transition metal catalysts under specific conditions would favor reactions at the C-I bond.
Further research is necessary to fully elucidate the catalytic activation pathways of this compound and to develop efficient and selective transformations for the synthesis of advanced difluoroacetylated molecules.
Applications of Iododifluoroacetyl Fluoride in Advanced Organic Synthesis
Perfluoroalkoxylation Reactions
Perfluoroalkoxylation, the introduction of a perfluoroalkoxy (-ORF) group, is a key strategy in medicinal chemistry and materials science to modify the physicochemical properties of organic compounds. Iododifluoroacetyl fluoride (B91410) serves as a potent precursor for the iododifluoroethoxy group (-OCF₂CF₂I).
Introduction of Perfluoroalkoxy Groups into Organic Scaffolds
Iododifluoroacetyl fluoride is utilized to introduce the synthetically useful 2,2-difluoro-2-iodoethoxy group into various organic molecules. A significant advantage of this reagent is that the resulting perfluoroalkoxylated product retains a carbon-iodine (C-I) bond at the terminus of the fluoroalkyl chain. This terminal iodide acts as a versatile functional handle, enabling a wide array of subsequent chemical transformations and the flexible decoration of the perfluoroalkyl chain.
Dual Concurrent Catalysis Strategies in Perfluoroalkoxylation
A straightforward and cost-effective methodology for perfluoroalkoxylation using this compound has been developed utilizing a dual concurrent catalysis strategy. researchgate.net This approach employs a single alkali metal salt, Cesium Iodide (CsI), to simultaneously activate both the nucleophile and the electrophile in the reaction. researchgate.netsemanticscholar.org
The cesium cation (Cs⁺) facilitates the formation of the poorly reactive perfluoroalkoxide nucleophile from its precursor, this compound. Concurrently, the iodide anion (I⁻) activates a broad range of electrophiles, including poorly reactive alkyl halides. researchgate.netmdpi.com This dual activation circumvents the need for expensive, over-stoichiometric amounts of cesium or silver salts, which were previously required. researchgate.net The strategy demonstrates high functional group compatibility and is effective even with sterically hindered substrates. researchgate.netsemanticscholar.org
| Catalyst System | Role of Components | Applicable Electrophiles | Key Advantage |
| Cesium Iodide (CsI) | Cs⁺ : Activates the perfluoroalkoxide nucleophile. I⁻ : Activates the alkyl halide electrophile. | Alkyl halides (including chlorides) | Cost-effective; avoids stoichiometric heavy metal salts; high functional group tolerance. researchgate.net |
Construction of Fluorinated Building Blocks
The true synthetic utility of this compound lies not only in the initial perfluoroalkoxylation but also in the subsequent conversion of the resulting iodo-terminated product into a variety of valuable fluorinated building blocks. The terminal C-I bond is a key functional group that serves as a linchpin for constructing more complex molecular architectures. researchgate.net
Synthesis of Fluorinated Aldehydes and Ketones
While direct conversion of this compound to aldehydes and ketones is not the primary application, the iodo-terminated intermediate derived from it is a valuable precursor for these carbonyl compounds. The terminal perfluoroalkyl iodide can be transformed into organometallic reagents which can then react with appropriate electrophiles to form ketones. Furthermore, radical perfluoroalkylation of boron enolates using perfluoroalkyl iodides, initiated by blue LED irradiation, provides a modern route to α-perfluoroalkylated ketones. Photocatalytic methods have also been developed to synthesize α-perfluoroalkenylated aldehydes from perfluoroalkyl iodides, which can then be used to construct other heterocyclic systems.
Preparation of Fluorinated Carboxylic Acids and Derivatives
The terminal iodide on the perfluoroalkoxy chain installed using this compound provides a direct route to fluorinated carboxylic acids. Perfluoroalkyl iodides can be directly carboxylated using zinc and carbon dioxide under ultrasonic irradiation to yield the corresponding perfluoroalkanoic acids. researchgate.net This transformation allows for the creation of fluorinated acid building blocks, which are important in the synthesis of pharmaceuticals and agrochemicals.
Formation of Complex Polyfluorinated Architectures
This compound: Unfulfilled Potential in Advanced Synthesis and Materials Science
Despite the significant role of fluorinated compounds in modern science, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications for this compound in the advanced synthesis of bioactive molecules and materials science. While the introduction of fluorine and fluorinated moieties is a widely employed strategy to enhance the properties of pharmaceuticals, agrochemicals, and polymers, this compound does not appear to be a commonly utilized precursor or building block in these fields.
Extensive searches of chemical databases and scholarly articles did not yield any specific examples or detailed research on the use of this compound for the synthesis of bioactive fluorine-containing molecules, such as pharmaceuticals or agrochemicals. Similarly, there is no available information on its application in the development of molecular probes or imaging agents, including those for Positron Emission Tomography (PET).
In the realm of materials science, the investigation into the applications of this compound also drew a blank. There are no documented instances of its incorporation into polymer architectures to create novel fluorinated polymers. Furthermore, the use of this compound for the surface functionalization of materials to impart specific properties, such as hydrophobicity or biocompatibility, is not described in the current body of scientific literature.
While the unique combination of iodine, difluoroacetyl, and fluoride functionalities in a single molecule suggests potential reactivity and utility in organic synthesis, this potential remains largely unexplored or, at the very least, unpublished in the context of the specified applications. The scientific community has extensively explored various other fluorinating agents and fluorinated building blocks, but this compound has not emerged as a key player in these advanced applications.
Therefore, based on the available scientific and technical information, it is not possible to provide a detailed article on the applications of this compound within the requested framework of advanced organic synthesis and materials science. Further research and development would be necessary to establish any practical utility for this compound in the specified areas.
Advanced Spectroscopic and Mechanistic Characterization of Iododifluoroacetyl Fluoride and Its Derivatives
Spectroscopic Analysis of Reaction Intermediates
The direct observation of short-lived species generated during chemical transformations of iododifluoroacetyl fluoride (B91410) is crucial for elucidating reaction pathways. In situ spectroscopic methods are particularly powerful for capturing the electronic and structural evolution of these intermediates.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of reactions in real-time directly within the NMR tube. For fluorinated compounds like iododifluoroacetyl fluoride, ¹⁹F NMR is especially informative due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which provides detailed information about the electronic environment of the fluorine atoms.
By initiating a reaction within the spectrometer, it is possible to track the disappearance of starting materials and the appearance of intermediates and products. rsc.org For instance, in reactions involving nucleophilic substitution at the carbonyl carbon, significant changes in the ¹⁹F NMR spectrum would be expected. The chemical shift of the acyl fluoride (C(O)F) would be highly sensitive to changes in the carbonyl group's electronic structure upon the formation of a tetrahedral intermediate. Similarly, the fluorine atoms of the -CF₂I group would exhibit shifts depending on their involvement in subsequent reactions or conformational changes. researchgate.net
Studies on related fluorinated systems have successfully used this technique to identify transient species. For example, the long-postulated reactive intermediates in fluoride-initiated trifluoromethylations, such as [Me₃Si(CF₃)F]⁻, were identified using low-temperature NMR spectroscopy. researchgate.net A similar approach could be applied to reactions of this compound with Lewis bases or nucleophiles to characterize fleeting adducts or intermediates. The analysis of ¹⁹F-¹⁹F and ¹⁹F-¹³C coupling constants would provide further structural insights into these transient species.
| Species | Fluorine Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| This compound (Starting Material) | -CF₂I | -40 to -60 | Doublet |
| This compound (Starting Material) | -C(O)F | +20 to +40 | Triplet |
| Tetrahedral Intermediate [ICF₂C(O)(Nu)F]⁻ | -CF₂I | -50 to -70 | Doublet |
| Tetrahedral Intermediate [ICF₂C(O)(Nu)F]⁻ | -C(O)F | -10 to +10 | Broad Singlet or Triplet |
| Product (e.g., Ester ICF₂COOR) | -CF₂I | -45 to -65 | Singlet |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary information to NMR by probing the vibrational modes of molecules. youtube.comyoutube.com These methods are highly sensitive to changes in bond strength and symmetry, making them ideal for monitoring reactions involving functional group transformations.
For this compound, the most prominent band in its IR spectrum is the C=O stretching vibration, typically found in the 1800-1900 cm⁻¹ region for acyl fluorides. During a reaction, the position and intensity of this band can provide significant mechanistic information. For example, the formation of a hydrogen-bonded complex with a reactant would cause a red shift (lower frequency) of the C=O band. The formation of a tetrahedral intermediate would lead to the disappearance of the C=O double bond absorption and the appearance of new bands corresponding to C-O single bonds.
Raman spectroscopy is particularly useful for studying bonds that are weakly active in the IR spectrum. researchgate.net While the C=O stretch is also Raman active, other vibrations, such as the C-I stretch (typically in the 500-600 cm⁻¹ region), may be more clearly observed. Changes in the C-I bond during the formation of adducts or subsequent radical reactions could be effectively tracked. Studies on various fluoride-containing materials have demonstrated the utility of Raman spectroscopy in identifying specific vibrational modes associated with fluorine-containing groups and their changes during chemical processes. nih.govresearchgate.net
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Notes on Reactivity Probing |
|---|---|---|---|
| C=O Stretch | IR, Raman | 1800 - 1900 | Disappears upon formation of tetrahedral intermediate. Shifts to lower frequency upon coordination to a Lewis acid. |
| C-F Stretch (Acyl) | IR | 1200 - 1350 | Position and intensity change with the electronic environment of the carbonyl group. |
| C-F Stretch (CF₂) | IR | 1000 - 1150 | Relatively stable unless the -CF₂I group is directly involved in the reaction. |
| C-I Stretch | Raman | 500 - 600 | Sensitive to coordination at the iodine atom or cleavage of the C-I bond. |
Crystallographic Studies of this compound Adducts and Complexes
Single-crystal X-ray diffraction provides definitive, high-resolution structural information, including precise bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals of transient intermediates is challenging, stable adducts and complexes of this compound with various Lewis acids or bases can be isolated and characterized.
This compound possesses multiple sites for Lewis basicity (the carbonyl oxygen and the fluorine atoms) and Lewis acidity (the iodine atom, known as a halogen bond donor). d-nb.info Crystallographic analysis of an adduct with a strong Lewis acid, for example, would reveal coordination at the carbonyl oxygen, evidenced by a lengthening of the C=O bond and a shortening of the C-O(Lewis acid) bond.
Conversely, complexes with Lewis bases could involve halogen bonding to the iodine atom. Structural studies of related transition-metal fluoride complexes have shown how intermolecular interactions, such as halogen and hydrogen bonds, can be precisely characterized, revealing details of coordination geometry. d-nb.inforsc.org The crystal structure would provide unambiguous proof of the interaction site and offer insights into the electronic perturbations within the molecule, which can be correlated with its modified reactivity.
| Parameter | Expected Value | Significance |
|---|---|---|
| C=O Bond Length | 1.25 - 1.35 Å | Longer than in the free acyl fluoride, indicating weakening of the double bond upon coordination. |
| C-O(LA) Bond Length | 1.40 - 1.50 Å | Evidence of a coordinate covalent bond to the Lewis Acid (LA). |
| C-I Bond Length | ~2.14 Å | Largely unaffected unless the Lewis Acid is sterically demanding. |
| O-C-CF₂ Bond Angle | 110 - 115° | Decrease from ~120° towards sp³ hybridization at the carbonyl carbon. |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful technique for identifying products and monitoring reaction progress by detecting the mass-to-charge ratio (m/z) of ionic species. amazonaws.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules from a reaction mixture, enabling the detection of starting materials, intermediates, products, and byproducts.
For reactions involving this compound, high-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the unambiguous determination of elemental compositions for various species. The monoisotopic mass of this compound is 223.89460 Da. nih.gov Monitoring this specific m/z value would allow for tracking the consumption of the starting material.
Furthermore, tandem mass spectrometry (MS/MS) can be used to structurally characterize reaction products. By selecting a parent ion of interest, fragmenting it, and analyzing the resulting daughter ions, one can deduce the structure of the original molecule. For example, a common fragmentation pathway for this compound would be the loss of the iodine atom or the carbonyl group, leading to characteristic fragment ions. This methodology has been applied to identify novel fluorinated acids from complex mixtures. researchgate.net The development of new ionization methods continues to improve sensitivity for fluorine-containing compounds, which can be challenging to analyze. nih.gov
| Species | Formula | Ion Type | Calculated m/z | Potential MS/MS Fragments (m/z) |
|---|---|---|---|---|
| This compound | C₂F₃IO | [M]⁺ | 223.8946 | 194.90 ([M-CO]⁺), 96.90 ([M-I]⁺) |
| Ethyl iododifluoroacetate (Product Example) | C₄H₅F₂IO₂ | [M+H]⁺ | 249.9360 | 221.94 ([M-C₂H₄]⁺), 122.94 ([M-I]⁺) |
Computational Chemistry and Theoretical Investigations of Iododifluoroacetyl Fluoride
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations can elucidate the electronic structure of iododifluoroacetyl fluoride (B91410) and provide valuable reactivity descriptors.
Electrostatic Potential Mapping
Electrostatic potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule on its electron density surface. It provides a guide to the electrophilic and nucleophilic regions of a molecule. Regions of negative electrostatic potential (typically colored red or orange) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electron density and are susceptible to nucleophilic attack.
For iododifluoroacetyl fluoride, an ESP map would be invaluable in predicting its intermolecular interactions and reactive sites. It is anticipated that the highly electronegative oxygen and fluorine atoms would exhibit negative electrostatic potential, while the carbonyl carbon and the carbon atom bonded to the iodine would likely show positive electrostatic potential, making them targets for nucleophiles. The iodine atom, due to the phenomenon of σ-hole bonding, might also present a region of positive electrostatic potential.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step processes of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathways for a given transformation.
Transition State Characterization
A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Characterizing the geometry and energy of a transition state is crucial for understanding the kinetics and mechanism of a reaction. Computational methods can be used to locate and verify transition state structures.
For reactions involving this compound, such as nucleophilic acyl substitution or reactions at the C-I bond, computational modeling could identify the specific atomic arrangements of the transition states. This would provide detailed insights into the bond-making and bond-breaking processes that occur during the reaction.
Energy Landscape Profiling of Reactions
An energy landscape profile, or reaction coordinate diagram, plots the energy of a chemical system as it progresses from reactants to products. By profiling the energy landscape, chemists can determine the activation energies of different reaction steps and identify the rate-determining step.
Computational studies could be employed to generate energy landscape profiles for various potential reactions of this compound. This would allow for a comparison of the feasibility of different mechanistic pathways and a prediction of the major products under different reaction conditions. Unfortunately, specific energy landscape profiles for reactions of this compound are not documented in the available literature.
Prediction of Novel Reactivity and Transformation Pathways
One of the most exciting applications of computational chemistry is the prediction of new and undiscovered chemical reactions. By exploring the electronic structure and potential energy surfaces of molecules, it is possible to identify novel modes of reactivity that have not yet been observed experimentally.
In the case of this compound, theoretical investigations could uncover previously unknown transformation pathways. For instance, calculations might suggest unconventional reactions involving the iodine atom or predict the outcomes of reactions with novel reagents. Such predictions can serve as a guide for experimental chemists to explore new synthetic methodologies. A comprehensive computational study would be required to make specific predictions about the novel reactivity of this compound.
Future Research Directions and Outlook for Iododifluoroacetyl Fluoride Chemistry
Development of More Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For iododifluoroacetyl fluoride (B91410), a primary future objective is the development of more sustainable and environmentally benign synthetic routes. Current methods, while effective, may rely on harsh reagents or generate significant waste streams. Future research should prioritize the following:
Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This could involve exploring novel starting materials and reaction cascades.
Use of Greener Solvents: Shifting away from volatile and hazardous organic solvents towards more sustainable alternatives such as water, supercritical fluids, or bio-based solvents.
Energy-Efficient Processes: Investigating photochemical or electrochemical methods that can proceed under milder conditions, reducing the energy consumption associated with traditional thermal methods.
Renewable Feedstocks: Exploring the potential of deriving starting materials for the synthesis of iododifluoroacetyl fluoride from renewable biomass sources, contributing to a circular economy.
The successful development of such methodologies will not only make the production of this compound more economical but also significantly reduce its environmental footprint.
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Catalysis is a cornerstone of modern organic synthesis, offering pathways to reactions with high efficiency and selectivity. The future of this compound chemistry will heavily depend on the discovery and implementation of novel catalytic systems to control its reactivity. Key areas of exploration include:
Asymmetric Catalysis: Developing chiral catalysts that can facilitate the enantioselective introduction of the difluoroacetyl group into prochiral substrates. This is of paramount importance for the synthesis of chiral pharmaceuticals and agrochemicals.
Transition Metal Catalysis: Investigating the use of various transition metal complexes to activate the C-I or C-F bonds of this compound, enabling novel cross-coupling and functionalization reactions.
Organocatalysis: Exploring the use of small organic molecules as catalysts to promote reactions with high selectivity and under mild conditions, offering a metal-free alternative. mdpi.com
Biocatalysis: Harnessing the power of enzymes to perform highly selective transformations on this compound, taking advantage of their exquisite chemo-, regio-, and stereoselectivity.
The development of these catalytic systems will unlock new synthetic possibilities and provide more efficient and selective routes to valuable difluoroacetylated compounds.
Expansion of Application Scope in Complex Molecule Synthesis
While the potential of this compound as a building block is recognized, its application in the synthesis of complex and biologically active molecules remains an area ripe for exploration. Future research should focus on demonstrating its utility in the following areas:
Total Synthesis of Natural Products: Employing this compound as a key reagent in the total synthesis of complex natural products containing the difluoroacetyl motif.
Medicinal Chemistry: Systematically incorporating the difluoroacetyl group into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov
Agrochemical Development: Designing and synthesizing novel pesticides and herbicides containing the difluoroacetyl moiety to enhance their efficacy and environmental profile.
Late-Stage Functionalization: Developing methods for the late-stage introduction of the difluoroacetyl group into complex molecules, allowing for the rapid generation of analog libraries for structure-activity relationship studies.
By showcasing its utility in these demanding synthetic contexts, the value of this compound as a versatile synthetic tool will be firmly established.
Interdisciplinary Research with Materials Science and Chemical Biology
The unique properties of the difluoroacetyl group suggest that this compound could find applications beyond traditional organic synthesis. Fostering interdisciplinary collaborations will be crucial to unlocking its full potential.
Materials Science: The incorporation of the highly polar difluoroacetyl group into polymers and other materials could lead to novel properties, such as altered hydrophobicity, thermal stability, and electronic characteristics. mdpi.com Future research could explore the synthesis of fluorinated polymers and functional materials derived from this compound.
Chemical Biology: The difluoroacetyl group can serve as a useful probe for studying biological systems. For instance, it can be incorporated into peptides or other biomolecules to study their conformation and interactions. semanticscholar.org Furthermore, the reactivity of the acyl fluoride and the iodo group could be exploited for the development of novel bioconjugation strategies and chemical probes. nih.govnih.gov
By bridging the gap between organic chemistry and other scientific disciplines, the impact of this compound chemistry can be significantly broadened, leading to innovations in areas ranging from advanced materials to biomedical research.
Q & A
Q. What experimental methods are recommended for synthesizing iododifluoroacetyl fluoride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination reactions using precursors like iododifluoroacetyl chloride with hydrogen fluoride (HF) or potassium fluoride (KF). Reaction kinetics and yield depend on temperature (e.g., -30°C to 25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst presence (e.g., SbF₃). For reproducibility, ensure rigorous exclusion of moisture and oxygen to prevent hydrolysis. Characterization via NMR and IR spectroscopy confirms product purity .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and NMR are primary tools for purity assessment. GC-MS detects volatile impurities, while NMR quantifies fluorine environments. Cross-validate with iodometric titration to measure active fluoride content. Ensure calibration against certified reference materials to minimize instrumental drift .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use inert-atmosphere gloveboxes for synthesis and storage. Personal protective equipment (PPE) must include HF-resistant gloves, face shields, and fluoropolymer-coated lab coats. Neutralize spills with calcium carbonate or specialized HF spill kits. Regularly monitor air quality using fluoride ion-selective electrodes to detect airborne exposure .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound interacts with hydroxyl radicals versus other nucleophiles?
- Methodological Answer : Kinetic studies using discharge-flow resonance fluorescence (DF-RF) reveal that OH radicals attack the carbonyl carbon, forming intermediates like iododifluoroacetate. Compare with nucleophilic substitution by amines (e.g., pyridine), which targets the iodine atom. Use isotopic labeling () and time-resolved spectroscopy to track intermediate species .
Q. What strategies resolve contradictions in reported thermodynamic data for this compound derivatives?
- Methodological Answer : Discrepancies in enthalpy or bond dissociation energy often arise from computational models (e.g., DFT vs. CCSD(T)) or experimental setups. Re-evaluate data using high-level ab initio methods (e.g., MP2/cc-pVTZ) and cross-validate with calorimetric measurements. Publish raw datasets and computational parameters to enhance reproducibility .
Q. How can researchers design comparative studies to assess the reactivity of this compound against other fluoroacetyl halides?
- Methodological Answer : Establish a reactivity matrix by varying electrophiles (e.g., Cl, Br, I substituents) under identical conditions (solvent, temperature). Use competitive kinetic experiments with equimolar substrates and track product ratios via GC or HPLC. Apply linear free-energy relationships (LFER) to correlate substituent effects with activation barriers .
Q. What methodologies improve the detection limits of fluoride ions in biological systems exposed to this compound?
- Methodological Answer : Employ ion chromatography with suppressed conductivity detection (IC-CD) for low-concentration fluoride (detection limit: 0.1 ppm). For in vivo studies, use -PET imaging or fluorophore-based probes (e.g., fluorescein derivatives) that selectively bind fluoride ions. Validate with spiked serum samples to account for matrix effects .
Data Interpretation and Study Design
Q. How should researchers address variability in fluorometric assays when quantifying this compound degradation products?
- Methodological Answer : Normalize data against internal standards (e.g., sodium trifluoroacetate) to correct for instrumental variance. Perform triplicate measurements with blinded analysts to reduce bias. Use ANOVA or mixed-effects models to statistically separate technical noise from biological/chemical variability .
Q. What criteria determine the validity of computational models predicting the stability of this compound in aqueous environments?
- Methodological Answer : Validate models using experimental hydrolysis rate constants (e.g., pH-dependent half-lives). Compare computed activation energies (ΔG‡) with Arrhenius plots derived from kinetic data. Ensure solvent effects are explicitly modeled (e.g., COSMO-RS for solvation). Publish convergence criteria and basis set dependencies .
Q. How can meta-analyses reconcile conflicting findings on the toxicity profile of this compound?
- Methodological Answer : Apply PRISMA guidelines to systematically aggregate in vitro and in vivo studies. Use the Fluoride Science Quality Assessment Worksheet to score study rigor (e.g., sample size, blinding). Perform subgroup analyses to identify confounding variables (e.g., exposure duration, species differences). Share datasets via repositories like Zenodo for transparency .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
